molecular formula C5H7IN4 B15294485 2-(4-iodo-1H-pyrazol-1-yl)acetimidamide

2-(4-iodo-1H-pyrazol-1-yl)acetimidamide

Cat. No.: B15294485
M. Wt: 250.04 g/mol
InChI Key: AJNVMYXLOULSKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-iodo-1H-pyrazol-1-yl)acetimidamide is a chemical compound that belongs to the class of pyrazole derivatives. It is characterized by the presence of an iodine atom attached to the pyrazole ring, which imparts unique chemical properties to the compound. This compound has gained attention in the field of medicinal chemistry due to its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-iodopyrazole with chloroacetimidamide under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of 2-(4-iodo-1H-pyrazol-1-yl)acetimidamide may involve large-scale iodination reactions using iodine or iodinating agents such as N-iodosuccinimide (NIS). The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-iodo-1H-pyrazol-1-yl)acetimidamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 2-(4-azido-1H-pyrazol-1-yl)acetimidamide .

Scientific Research Applications

2-(4-iodo-1H-pyrazol-1-yl)acetimidamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-iodo-1H-pyrazol-1-yl)acetimidamide involves its interaction with specific molecular targets in the body. The iodine atom in the compound may facilitate binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromo-1H-pyrazol-1-yl)acetimidamide
  • 2-(4-chloro-1H-pyrazol-1-yl)acetimidamide
  • 2-(4-fluoro-1H-pyrazol-1-yl)acetimidamide

Uniqueness

2-(4-iodo-1H-pyrazol-1-yl)acetimidamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated counterparts. The iodine atom’s larger size and higher polarizability can influence the compound’s binding affinity and selectivity towards specific targets .

Properties

Molecular Formula

C5H7IN4

Molecular Weight

250.04 g/mol

IUPAC Name

2-(4-iodopyrazol-1-yl)ethanimidamide

InChI

InChI=1S/C5H7IN4/c6-4-1-9-10(2-4)3-5(7)8/h1-2H,3H2,(H3,7,8)

InChI Key

AJNVMYXLOULSKX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1CC(=N)N)I

Origin of Product

United States

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